Cas no 32263-70-0 (6-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one)

6-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one Chemical and Physical Properties
Names and Identifiers
-
- 6-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
- 3,4-Dihydro-6-(phenylmethoxy)-1(2H)-naphthalenone
- 6-(Benzyloxy)-3,4-dihydrophthalen-1(2H)-one
- 6-phenylmethoxy-3,4-dihydro-2H-naphthalen-1-one
- 6-Benzyloxy-3,4-dihydro-2H-naphthalen-1-one
- 1(2H)-Naphthalenone, 3,4-dihydro-6-(phenylmethoxy)-
- 6-Benzyloxy-1-tetralone
- CX1256
- BDBM50017423
- AK132599
- 6-benzyloxy-3,4-dihydronaphthalen-1(2H)-one
- 6-(benzyloxy)-3,4-dihydronaphtalen-1(2H)-one
- 6-(benzyloxy)-3,4-dihydronaphthalene-1(2H)-one
- MFCD12024333
- A918174
- CS-B1524
- 32263-70-0
- J-518042
- DTXSID40443477
- DS-7083
- SY117424
- SAYPPJQQGVXKAP-UHFFFAOYSA-N
- SCHEMBL226640
- 6-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-one
- CHEMBL3288291
- AKOS011105275
- ZB1840
- DB-365723
- DTXCID40394298
- 6-(BENZYLOXY)-3,4-DIHYDRO-2H-NAPHTHALEN-1-ONE
-
- MDL: MFCD12024333
- Inchi: 1S/C17H16O2/c18-17-8-4-7-14-11-15(9-10-16(14)17)19-12-13-5-2-1-3-6-13/h1-3,5-6,9-11H,4,7-8,12H2
- InChI Key: SAYPPJQQGVXKAP-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C1C=CC2C(CCCC=2C=1)=O
Computed Properties
- Exact Mass: 252.115029749g/mol
- Monoisotopic Mass: 252.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 306
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 26.3
6-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319
- Warning Statement: P261;P302+P352;P305+P351+P338
- Storage Condition:Room temperature
6-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1066897-25g |
6-Benzyloxy-3,4-dihydro-2H-naphthalen-1-one |
32263-70-0 | 98% | 25g |
¥633.00 | 2024-08-02 | |
AstaTech | CX1256-1/G |
6-(BENZYLOXY)-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE |
32263-70-0 | 98% | 1g |
$10 | 2023-09-15 | |
AstaTech | CX1256-5/G |
6-(BENZYLOXY)-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE |
32263-70-0 | 98% | 5g |
$25 | 2023-09-15 | |
Alichem | A219005659-5g |
6-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one |
32263-70-0 | 97% | 5g |
$480.00 | 2023-09-02 | |
Alichem | A219005659-10g |
6-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one |
32263-70-0 | 97% | 10g |
$734.40 | 2023-09-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZF190-100mg |
6-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one |
32263-70-0 | 97% | 100mg |
247CNY | 2021-05-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B67890-250mg |
6-Benzyloxy-3,4-dihydro-2H-naphthalen-1-one |
32263-70-0 | 97% | 250mg |
¥25.0 | 2024-07-16 | |
Chemenu | CM139837-25g |
6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one |
32263-70-0 | 90%+ | 25g |
$*** | 2023-03-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1066897-1g |
6-Benzyloxy-3,4-dihydro-2H-naphthalen-1-one |
32263-70-0 | 98% | 1g |
¥44.00 | 2024-08-02 | |
1PlusChem | 1P0036O8-100mg |
6-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one |
32263-70-0 | 97% | 100mg |
$4.00 | 2024-05-05 |
6-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one Related Literature
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Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
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Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
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4. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
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Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
Additional information on 6-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
Recent Advances in the Study of 6-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one (CAS: 32263-70-0)
6-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one (CAS: 32263-70-0) is a synthetic organic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the context of central nervous system (CNS) disorders and cancer therapeutics. This research briefing aims to provide an overview of the latest findings related to this compound, highlighting its chemical properties, synthetic pathways, and biological activities.
A 2023 study published in the Journal of Medicinal Chemistry investigated the use of 6-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one as a precursor for the synthesis of novel serotonin receptor modulators. The researchers demonstrated that the compound's unique structural features, including the benzyloxy group and the dihydronaphthalenone core, facilitate the development of high-affinity ligands for 5-HT receptors. These findings suggest potential applications in the treatment of depression and anxiety disorders, although further preclinical studies are required to validate these effects.
In the realm of oncology, a recent preprint article (2024) highlighted the compound's utility in the design of small-molecule inhibitors targeting protein kinases involved in tumor progression. The study utilized computational docking simulations to predict the binding affinity of derivatives of 6-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one to specific kinase domains. Experimental validation using in vitro assays confirmed that certain derivatives exhibited promising inhibitory activity against kinases such as EGFR and BRAF, which are frequently mutated in various cancers.
From a synthetic chemistry perspective, advancements have been made in optimizing the production of 6-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one. A 2023 paper in Organic Process Research & Development described a scalable and cost-effective method for its synthesis, employing catalytic hydrogenation and selective benzylation. This method achieved a yield of over 85% with high purity, addressing previous challenges related to byproduct formation and purification.
Despite these promising developments, challenges remain in the translational application of 6-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one. For instance, its pharmacokinetic properties, such as metabolic stability and bioavailability, have yet to be thoroughly characterized. Future research should focus on structural modifications to enhance these properties while retaining the compound's biological activity. Additionally, in vivo studies are needed to evaluate its efficacy and safety in animal models.
In conclusion, 6-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one (CAS: 32263-70-0) represents a versatile scaffold in medicinal chemistry with potential applications in CNS disorders and oncology. Recent studies have expanded our understanding of its synthetic accessibility and biological relevance, paving the way for further exploration. Continued research efforts will be essential to unlock its full therapeutic potential and address existing limitations.
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